molecular formula C12H16N2O3S B352915 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid CAS No. 537009-99-7

1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid

Cat. No.: B352915
CAS No.: 537009-99-7
M. Wt: 268.33g/mol
InChI Key: GMFUJBCDPRSFMV-UHFFFAOYSA-N
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Description

1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid is an organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid typically involves the condensation of o-phenylenediamine with a suitable sulfonic acid derivative under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the benzimidazole ring. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and consistent product quality. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonates, while substitution reactions can produce halogenated or alkylated benzimidazole derivatives.

Scientific Research Applications

1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be useful in the treatment of various diseases.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can enhance the compound’s solubility and facilitate its binding to target proteins or enzymes. The benzimidazole ring can interact with nucleic acids or other biomolecules, potentially leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methylbutyl)-1H-benzimidazole: Lacks the sulfonic acid group, which can affect its solubility and reactivity.

    1H-benzimidazole-2-sulfonic acid: Lacks the 3-methylbutyl group, which can influence its biological activity and chemical properties.

Uniqueness

1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid is unique due to the presence of both the 3-methylbutyl and sulfonic acid groups. This combination can enhance its solubility, reactivity, and potential biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(3-methylbutyl)benzimidazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-9(2)7-8-14-11-6-4-3-5-10(11)13-12(14)18(15,16)17/h3-6,9H,7-8H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFUJBCDPRSFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701230435
Record name 1-(3-Methylbutyl)-1H-benzimidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537009-99-7
Record name 1-(3-Methylbutyl)-1H-benzimidazole-2-sulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537009-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methylbutyl)-1H-benzimidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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